Benzamide, 4-chloro-N-(2,2-dichloroethenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

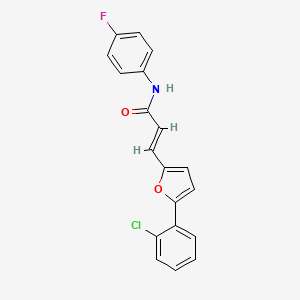

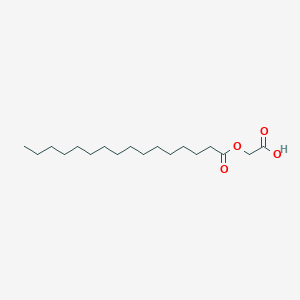

4-クロロ-N-(2,2-ジクロロエテニル)ベンズアミドは、分子式C9H6Cl3NOの有機化合物です。ベンゼン環に4-クロロ置換基を持ち、窒素原子に2,2-ジクロロエテニル基が結合したベンズアミドコアを特徴としています。

準備方法

合成経路と反応条件

4-クロロ-N-(2,2-ジクロロエテニル)ベンズアミドを含むベンズアミド誘導体の合成は、安息香酸とアミンを直接縮合させることで達成できます。 効率的な方法の1つは、超音波照射下でルイス酸性イオン液体(IL/ZrCl4)を固定化した珪藻土を使用する方法です 。 この方法は、環境に優しく、収率が高く、反応時間が短いという利点があります。

工業的生産方法

ベンズアミド誘導体の工業的生産には、通常、カルボン酸とアミンを高温で反応させる方法が用いられます。 固体酸触媒と超音波照射を使用すると、プロセスの効率と持続可能性を高めることができます .

化学反応の分析

反応の種類

4-クロロ-N-(2,2-ジクロロエテニル)ベンズアミドは、以下を含むさまざまな化学反応を起こします。

置換反応: ベンゼン環上の塩素原子とジクロロエテニル基は、求核置換反応に関与できます。

酸化と還元: この化合物は、酸化と還元反応を起こし、塩素原子とベンズアミドコアの酸化状態を変化させることができます。

一般的な試薬と条件

これらの反応で一般的に使用される試薬には、次のものがあります。

求核剤: 置換反応のための、アミンやチオールなど。

酸化剤: 酸化反応のための、過マンガン酸カリウムなど。

還元剤: 還元反応のための、水素化リチウムアルミニウムなど。

生成される主な生成物

これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、求核置換によりさまざまな置換ベンズアミドが生成され、酸化により塩素化安息香酸が生成されます。

科学研究の応用

4-クロロ-N-(2,2-ジクロロエテニル)ベンズアミドは、以下を含むいくつかの科学研究の応用があります。

化学: より複雑な有機化合物の合成における中間体として使用されます。

生物学: 抗菌作用や抗真菌作用などの潜在的な生物活性について調査されています.

医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果について検討されています。

科学的研究の応用

Benzamide, 4-chloro-N-(2,2-dichloroethenyl)- has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

作用機序

4-クロロ-N-(2,2-ジクロロエテニル)ベンズアミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。 この化合物は、特定の酵素や受容体を阻害し、その結果、観察される生物学的効果が生じます。 たとえば、細菌細胞壁と相互作用して、その完全性を破壊し、抗菌作用をもたらす可能性があります .

類似の化合物との比較

類似の化合物

4-クロロ-N-(2-クロロエチル)ベンズアミド: 構造は似ていますが、ジクロロエテニル基の代わりにクロロエチル基を持っています.

4-クロロベンズアミド: ジクロロエテニル基がありません。そのため、特定の化学反応では反応性が低くなります.

ユニークさ

類似化合物との比較

Similar Compounds

4-Chloro-N-(2-chloroethyl)benzamide: Similar in structure but with a chloroethyl group instead of a dichloroethenyl group.

4-Chlorobenzamide: Lacks the dichloroethenyl group, making it less reactive in certain chemical reactions.

Uniqueness

This structural feature distinguishes it from other benzamide derivatives and contributes to its unique chemical and biological properties .

特性

CAS番号 |

54888-31-2 |

|---|---|

分子式 |

C9H6Cl3NO |

分子量 |

250.5 g/mol |

IUPAC名 |

4-chloro-N-(2,2-dichloroethenyl)benzamide |

InChI |

InChI=1S/C9H6Cl3NO/c10-7-3-1-6(2-4-7)9(14)13-5-8(11)12/h1-5H,(H,13,14) |

InChIキー |

ITZFQOUCEBIXPQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C(=O)NC=C(Cl)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone](/img/structure/B11960350.png)

![Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]-](/img/structure/B11960383.png)

![1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11960403.png)

![1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B11960411.png)

![Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate](/img/structure/B11960416.png)

![1-((5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-YL)-4-piperidinecarboxamide](/img/structure/B11960425.png)